![molecular formula C14H21ClN2O B1373667 N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride CAS No. 1221722-14-0](/img/structure/B1373667.png)
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride
Overview
Description
“N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1221722-14-0 . It has a molecular weight of 268.79 .
Molecular Structure Analysis
The IUPAC Name for this compound is N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride . The InChI Code is 1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride and its derivatives have been synthesized and characterized, showing potential in various chemical applications. For instance, Özer et al. (2009) explored the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their molecular structures and conformational properties (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological and Antimicrobial Applications
- These compounds have been investigated for their biological activity, such as antimicrobial properties. Ahmed (2007) conducted a study synthesizing new antibiotic and antibacterial drugs, highlighting the importance of these compounds in medical research (Ahmed, 2007).
- Additionally, Abd-Allah and Elshafie (2018) evaluated the antitumor activity of certain cyclohexanecarboxamide derivatives, finding promising results against various cancer cell lines (Abd-Allah & Elshafie, 2018).
Chemical Analysis and Pharmaceutical Research
- The compound has also been the focus of chemical analysis and pharmaceutical research. For example, Hsieh et al. (2013) synthesized co-drugs involving cyclohexanecarboxamide for skin-lightening purposes, demonstrating its application in dermatological treatments (Hsieh, Chen, Aljuffali, Chen, & Fang, 2013).
Safety and Hazards
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKZVCIDKKOGJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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